2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- is a chemical compound with a complex structure that includes a thiophene ring, sulfonamide group, and multiple chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- typically involves the reaction of 5-chloro-2-thiophenesulfonyl chloride with 3,4-dichloroaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-thiophenesulfonamide
- 5-Chloro-N-(2-chlorophenyl)-2-thiophenesulfonamide
- 5-Chloro-N-(3-methoxyphenyl)-2-thiophenesulfonamide
Uniqueness
2-Thiophenesulfonamide, 5-chloro-N-(3,4-dichlorophenyl)- is unique due to the presence of multiple chlorine atoms and the specific arrangement of functional groups.
Properties
CAS No. |
646039-77-2 |
---|---|
Molecular Formula |
C10H6Cl3NO2S2 |
Molecular Weight |
342.6 g/mol |
IUPAC Name |
5-chloro-N-(3,4-dichlorophenyl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C10H6Cl3NO2S2/c11-7-2-1-6(5-8(7)12)14-18(15,16)10-4-3-9(13)17-10/h1-5,14H |
InChI Key |
PLJBNTPZNMFDNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CC=C(S2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.